molecular formula C14H17Cl2NO2S B4426909 N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

Cat. No.: B4426909
M. Wt: 334.3 g/mol
InChI Key: RJBREYKREVUZPF-UHFFFAOYSA-N
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Description

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring and a chlorinated dimethoxyphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 3,4-dimethoxybenzyl alcohol to form 3-chloro-4,5-dimethoxybenzyl chloride. This intermediate is then reacted with thiophene-2-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is subsequently reduced using a reducing agent such as sodium borohydride to yield the desired amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the thiophene ring and chlorination.

    3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: Similar structure but with different substituents on the amine group.

Uniqueness

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride is unique due to the presence of both the thiophene ring and the chlorinated dimethoxyphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S.ClH/c1-17-13-7-10(6-12(15)14(13)18-2)8-16-9-11-4-3-5-19-11;/h3-7,16H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBREYKREVUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
Reactant of Route 6
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

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